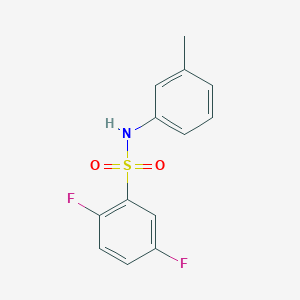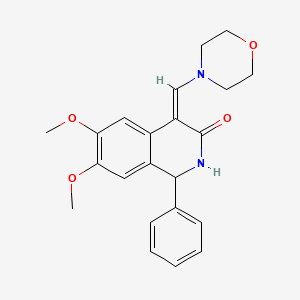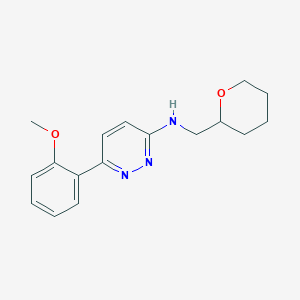![molecular formula C11H16N4OS B5344871 2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B5344871.png)
2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide is not fully understood. However, it is believed to inhibit the growth of microorganisms by interfering with the synthesis of their cell walls. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
Studies have shown that this compound has minimal toxicity and is well-tolerated in laboratory animals. It has been shown to have a broad spectrum of antimicrobial activity, including against drug-resistant strains of bacteria. In addition, it has been shown to have potent anticancer activity in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antimicrobial agents. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide. One area of research is the development of new formulations that improve its solubility and bioavailability. Another area of research is the identification of the specific mechanisms of action of this compound, which could lead to the development of more targeted antimicrobial and anticancer agents. Finally, the potential use of this compound in combination with other drugs for the treatment of infectious diseases and cancer should be explored.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential applications in various fields of scientific research. Its broad-spectrum antimicrobial activity and potent anticancer activity make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanisms of action and to overcome its limitations.
Métodos De Síntesis
The synthesis of 2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide involves the reaction of 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol with N-cyclopropylacetyl chloride in the presence of a base. The resulting product is a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of medicinal chemistry, where this compound has shown promising results as an antimicrobial agent. It has also been studied for its potential as an anticancer agent.
Propiedades
IUPAC Name |
N-cyclopropyl-2-[(5-methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4OS/c1-3-6-15-8(2)13-14-11(15)17-7-10(16)12-9-4-5-9/h3,9H,1,4-7H2,2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKKNHYRFAMZFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC=C)SCC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816742 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5344800.png)
![2-{[3-methoxy-4-(2-thienylmethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B5344813.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-isobutyl-N-methylisoxazole-3-carboxamide](/img/structure/B5344817.png)

![N-(2-ethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5344824.png)
![4-amino-N-{4-[2-(3-bromophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5344829.png)
![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5344841.png)
![3-(4-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5344853.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-1,4-diazepan-5-one](/img/structure/B5344858.png)

![N-[4-(N-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]cyclopentanecarboxamide](/img/structure/B5344873.png)
![4-tert-butyl-6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}-2(1H)-pyrimidinone](/img/structure/B5344885.png)
![3-(3-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5344896.png)
